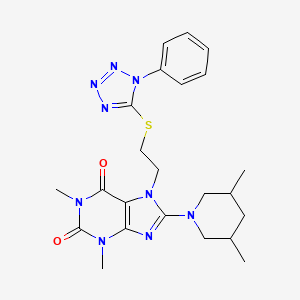
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H29N9O2S and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a purine core with various substituents, notably a 3,5-dimethylpiperidine and a phenyl-tetrazole moiety. Its molecular formula is C19H32N5O2 with a molecular weight of approximately 362.5 g/mol. The structural complexity suggests a potential for diverse biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities including:
- Antimicrobial : Certain derivatives have shown significant antibacterial and antifungal activities.
- Anticancer : Some studies suggest potential anticancer properties through modulation of cell signaling pathways.
- Anti-inflammatory : Compounds in this class may possess anti-inflammatory effects, contributing to their therapeutic profiles.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
- The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
2. Receptor Modulation
- It can modulate the activity of various receptors involved in critical signaling pathways, potentially leading to altered physiological responses.
3. Interaction with Nucleic Acids
- The purine structure allows for interactions with DNA and RNA, which may affect gene expression and replication processes.
Antimicrobial Activity
A study focusing on tetrazole derivatives highlighted their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The introduction of specific substituents significantly enhanced the antimicrobial efficacy of these compounds .
Anticancer Potential
Research has demonstrated that related purine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
In vivo studies have indicated that certain derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Data Tables
The following tables summarize key findings related to the biological activity of the compound:
| Activity Type | Tested Compound | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | Tetrazole derivative | 0.55 | Effective against E. coli |
| Anticancer | Purine derivative | 12.0 | Induces apoptosis in cancer cells |
| Anti-inflammatory | Related compound | 25.0 | Reduces TNF-alpha levels |
特性
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N9O2S/c1-15-12-16(2)14-30(13-15)21-24-19-18(20(33)29(4)23(34)28(19)3)31(21)10-11-35-22-25-26-27-32(22)17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNJTMCGXOAFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














